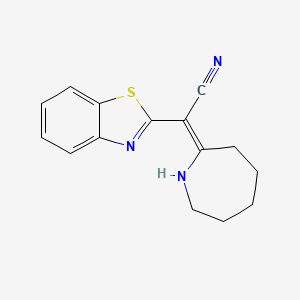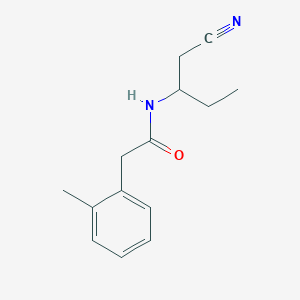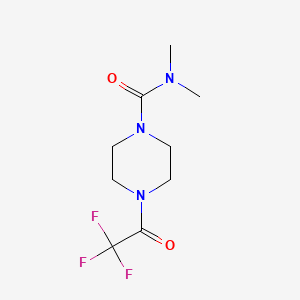
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide, also known as CT-3, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoids, which are known to have effects on the endocannabinoid system in the body.
Applications De Recherche Scientifique
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory and analgesic effects in animal models, and has been suggested as a potential alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids. N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects in cell culture and animal models.
Mécanisme D'action
The mechanism of action of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with the endocannabinoid system in the body. Specifically, N-(1-cyanobutan-2-yl)thiophene-3-carboxamide is thought to interact with the CB2 receptor, which is primarily found in immune cells and is involved in regulating inflammation and immune responses. N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has also been shown to have effects on other receptors, including the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, and to have anti-tumor effects in some types of cancer. N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has also been shown to have effects on the immune system, including reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide for lab experiments is that it is a synthetic compound, which allows for precise control over its chemical properties and purity. N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has also been shown to have relatively low toxicity in animal models, which makes it a safer alternative to some other compounds that have been studied for similar applications. One limitation of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
Orientations Futures
There are several potential future directions for research on N-(1-cyanobutan-2-yl)thiophene-3-carboxamide. One area of interest is in the development of new analogs or derivatives of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide that may have improved therapeutic properties. Another area of interest is in further elucidating the mechanism of action of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide, which could lead to a better understanding of its potential therapeutic applications. Additionally, more research is needed to determine the safety and efficacy of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide in humans, which could pave the way for its eventual use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide involves several steps, including the reaction of 2-bromothiophene with n-butyllithium, followed by the reaction of the resulting intermediate with ethyl chloroformate to form the corresponding ester. The ester is then reacted with ammonia to form the amide product, N-(1-cyanobutan-2-yl)thiophene-3-carboxamide. This synthesis method has been reported in several research papers and has been found to be effective in producing high yields of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide.
Propriétés
IUPAC Name |
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-9(3-5-11)12-10(13)8-4-6-14-7-8/h4,6-7,9H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMPLZRCWUCWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B7555780.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid](/img/structure/B7555781.png)
![2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7555787.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7555797.png)
![2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555801.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)


![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)

